m-terfenilos

M-terphenyls are a class of organic compounds that belong to the family of terphenyl derivatives. Structurally, they consist of three phenyl rings connected by single bonds with one of these rings in the meta-position relative to another. This unique structure endows M-terphenyls with specific physical and chemical properties, making them valuable for various applications.

These compounds exhibit high thermal stability and good solubility in organic solvents, which makes them suitable as heat-stable additives in various industrial processes. In the field of electronics, M-terphenyl derivatives are used as components in organic light-emitting diodes (OLEDs) due to their excellent charge transport properties. Additionally, they are employed as photostabilizers and antioxidants in polymer-based materials, enhancing their durability under UV exposure.

In pharmaceutical research, certain M-terphenyl analogues have shown promising activities as potential drug candidates, particularly in the areas of anti-inflammatory and anticancer treatments. Their unique structural features allow for diverse functionalization possibilities, making them versatile building blocks in synthetic chemistry.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

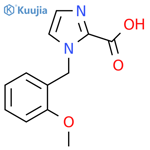

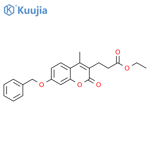

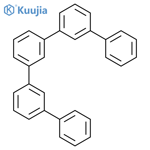

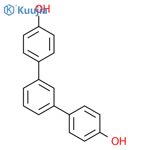

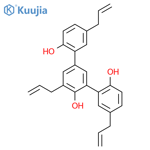

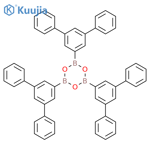

|

1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl | 16716-13-5 | C30H22 |

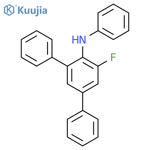

|

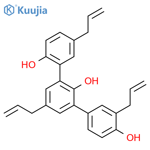

[1,1':3',1''-Terphenyl]-4,4''-diol | 124526-56-3 | C18H14O2 |

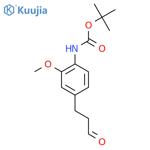

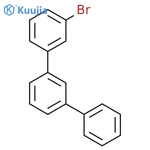

|

Macranthol | 123941-73-1 | C27H26O3 |

|

Simonsinol | 155709-40-3 | C27H26O3 |

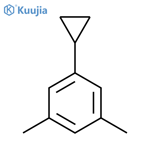

|

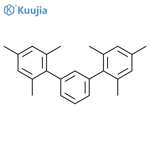

1,1':3',1''-Terphenyl, 2,2'',4,4'',6,6''-hexamethyl- | 103068-13-9 | C24H26 |

|

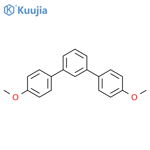

1,1':3',1''-Terphenyl, 4,4''-dimethoxy- | 1568-74-7 | C20H18O2 |

|

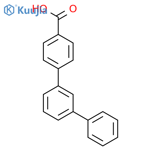

[1,1':3',1''-Terphenyl]-4-carboxylic acid | 5731-09-9 | C19H14O2 |

|

2,4,6-Tris(m-terphenyl-5'-yl)boroxin | 909407-14-3 | C54H39B3O3 |

|

2-Fluoro-N,4,6-triphenylaniline | 1228153-91-0 | C24H18FN |

|

3-Bromo-m-terphenyl | 98905-03-4 | C18H13Br |

Literatura relevante

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

Proveedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados